Moxifloxacin isoMer

Descripción general

Descripción

Moxifloxacin is a synthetic fluoroquinolone antibiotic developed by Bayer AG. It is used to treat various bacterial infections, including respiratory tract infections. Moxifloxacin exists as a single isomer, but an (R,R)-isomer can be present as a chiral impurity. The compound has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms, including anaerobic bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Moxifloxacin can be synthesized through a multi-step process involving the formation of its key intermediate, cis-8-benzyl-2,8-diazobicyclo(4.3.0)nonane. This intermediate is then subjected to various chemical reactions to produce moxifloxacin. The synthesis involves the use of chiral reagents and ligand-exchange liquid chromatography to separate and quantify the enantiomers .

Industrial Production Methods

In industrial settings, moxifloxacin is produced using large-scale chemical synthesis methods. The process involves the use of chiral stationary phases in conjunction with liquid chromatography to ensure the enantiomeric purity of the final product. The production process is optimized for high yield and purity, with stringent quality control measures in place .

Análisis De Reacciones Químicas

Types of Reactions

Moxifloxacin undergoes various chemical reactions, including hydrolysis, oxidation, photolysis, and thermal degradation. These reactions are essential for understanding the stability and degradation pathways of the compound .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions

Oxidation: Oxidizing agents such as hydrogen peroxide

Photolysis: Exposure to UV light

Thermal Degradation: Elevated temperatures

Major Products Formed

The major products formed from these reactions include degraded forms of moxifloxacin, which are analyzed to ensure the stability and efficacy of the drug .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Cellular Uptake

Uptake by Human Cells

Research has demonstrated that moxifloxacin is efficiently taken up by human polymorphonuclear leukocytes (PMN) and tissue-cultured epithelial cells. A study reported that at an extracellular concentration of 5 mg/L, the cellular-to-extracellular concentration ratios (C/E) were significantly high: 10.9 ± 1.0 for PMN and 8.7 ± 1.0 for McCoy cells. This rapid uptake was found to be reversible and nonsaturable within a range of 1 to 50 µg/mL, indicating a robust mechanism for cellular absorption that is not dependent on cell viability .

Impact of Environmental Factors

The uptake of moxifloxacin was influenced by external pH and temperature, which are critical factors in its therapeutic effectiveness. Moxifloxacin demonstrated significant intracellular activity against Staphylococcus aureus, highlighting its potential use in treating infections caused by this pathogen .

Enantiomeric Separation and Analysis

HPLC and Capillary Electrophoresis Methods

Several studies have established methods for the enantioseparation of moxifloxacin using High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis. For instance, an HPLC method was developed to separate the S- and R-isomers effectively, achieving a resolution factor of 3.4 with a detection limit of 1.1 ng/mL . Similarly, capillary electrophoresis was validated for determining enantiomeric purity, which is essential for assessing drug quality and efficacy .

Therapeutic Applications

Broad-Spectrum Antibacterial Activity

Moxifloxacin exhibits potent activity against both Gram-positive and Gram-negative bacteria. It has been shown to be particularly effective against pathogens such as Streptococcus pneumoniae, Klebsiella pneumoniae, and Haemophilus influenzae. The R-isomer's role in enhancing antibacterial efficacy is under investigation, with studies suggesting that it may contribute to the overall therapeutic profile when combined with the S-isomer .

Potential in Treating Chlamydial Infections

Due to its high intracellular concentrations in epithelial cells, moxifloxacin shows promise in treating intracellular pathogens like Chlamydia spp. This capability reinforces its potential therapeutic applications beyond traditional bacterial infections .

Mecanismo De Acción

Moxifloxacin functions by inhibiting DNA gyrase and topoisomerase IV, which are enzymes necessary for bacterial DNA replication. By inhibiting these enzymes, moxifloxacin prevents the separation of bacterial DNA, thereby inhibiting cell replication and leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

- Gatifloxacin

- Gemifloxacin

- Levofloxacin

- Ciprofloxacin

Uniqueness

Moxifloxacin is unique among fluoroquinolones due to its enhanced activity against anaerobes and potency against Gram-positive organisms, especially Streptococcus pneumoniae. It also has a lower risk of phototoxicity compared to other fluoroquinolones .

Actividad Biológica

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic with significant biological activity against various bacterial pathogens. Its efficacy is primarily attributed to its ability to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV. This article delves into the biological activity of moxifloxacin, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.

Moxifloxacin exerts its bactericidal effect by binding to DNA gyrase, an essential enzyme for bacterial DNA replication, allowing the unwinding necessary for replication. It has a significantly higher affinity for bacterial DNA gyrase compared to mammalian counterparts, which minimizes potential toxicity to human cells . Additionally, moxifloxacin inhibits topoisomerase IV, crucial for partitioning chromosomal DNA during bacterial cell division.

Biological Activity Against Bacterial Pathogens

Moxifloxacin's antimicrobial efficacy has been evaluated against a variety of clinical isolates. A study involving 707 isolates from common pathogenic bacteria demonstrated that moxifloxacin was more effective than several other antibiotics, including third- and fourth-generation cephalosporins. It showed high activity against both methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, along with other pathogens such as Streptococcus pneumoniae and Escherichia coli .

| Bacterial Species | Moxifloxacin Activity | Comparison with Other Antibiotics |

|---|---|---|

| Methicillin-susceptible S. aureus | Highly active | More effective than cephalosporins |

| Methicillin-resistant S. aureus | Low MIC values | Comparable to other fluoroquinolones |

| E. coli | Effective | Less active than carbapenems |

| Pseudomonas aeruginosa | Moderate activity | Less effective than against gram-positive bacteria |

Uptake and Intracellular Activity

Research indicates that moxifloxacin penetrates human polymorphonuclear leukocytes (PMN) and epithelial cells effectively, achieving intracellular concentrations significantly higher than those found extracellularly . This property enhances its effectiveness against intracellular pathogens such as Staphylococcus aureus. In vitro studies have shown that moxifloxacin maintains substantial activity within these cells, demonstrating a dose-dependent effect on bacterial survival.

Case Study: Intracellular Activity Against S. aureus

In a controlled study, moxifloxacin's intracellular activity was assessed against S. aureus ATCC 25923 at varying concentrations (0.5, 1, and 5 mg/L). The results indicated that moxifloxacin achieved significant reductions in intracellular bacterial survival, comparable to ciprofloxacin and ofloxacin but with slightly superior intrinsic activity .

Pharmacokinetic Considerations

A pharmacometric approach has been employed to define minimum inhibitory concentration (MIC) breakpoints for moxifloxacin . This study involved clinical microdialysis data from patients receiving 400 mg/day of moxifloxacin. The predicted MIC breakpoint for stasis was established at 0.25 mg/L for both S. aureus and E. coli, indicating effective dosing strategies in clinical settings.

Propiedades

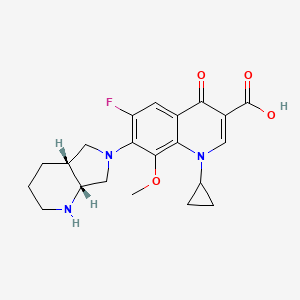

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABPRXSRWADJSP-BZNIZROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268545-13-7 | |

| Record name | Moxifloxacin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.